molecular formula C4H9KNO2 B569579 potassium 2-amino-2-methylpropionate octahydrate CAS No. 120447-91-8

potassium 2-amino-2-methylpropionate octahydrate

Cat. No.: B569579
CAS No.: 120447-91-8
M. Wt: 142.219
InChI Key: HDRMIDCDIDQPFC-UHFFFAOYSA-N
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Description

Potassium 2-amino-2-methylpropionate octahydrate, recognized in research as the potassium salt of 2-aminoisobutyric acid (Aib), serves as a valuable building block in synthetic organic and peptide chemistry . The Aib amino acid is a non-proteinogenic, structure-inducing element used in peptide design to constrain conformational freedom and promote helical secondary structures, facilitating the study of structure-activity relationships . This salt form can offer enhanced solubility for various experimental protocols. Furthermore, derivatives of 2-aminoisobutyric acid have been identified as key precursors in the development of fluorinated amino acid analogues for potential applications in radiopharmaceuticals and positron emission tomography (PET) imaging, highlighting the compound's role in advancing diagnostic agents . Its utility is rooted in providing a stable scaffold for the synthesis of complex molecules, including natural products and specialized ligands . Researchers leverage this compound to explore novel chemical spaces in medicinal chemistry and biomolecular engineering. This product is intended for research purposes in a controlled laboratory environment.

Properties

InChI

InChI=1S/C4H9NO2.K/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRMIDCDIDQPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120447-91-8
Record name Alanine, 2-methyl-, potassium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120447-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-stage mechanism:

  • Formation of 2-Aminoisobutyronitrile : Acetone cyanohydrin reacts with ammonia to generate 2-aminoisobutyronitrile.

  • Hydrolysis to AIB : The nitrile intermediate undergoes hydrolysis in the presence of carbon dioxide and water, yielding 2-aminoisobutyric acid.

Key parameters for this reaction include:

  • Temperature : 140–180°C

  • Pressure : 3–6 MPa

  • Reaction Time : 3–6 hours

Under these conditions, the transformation efficiency of acetone cyanohydrin exceeds 99%, with crude AIB yields reaching 80–86%.

Optimization of Reaction Parameters

Table 1 summarizes the impact of varying temperature and pressure on AIB yield and purity:

Temperature (°C)Pressure (MPa)Yield (%)Purity (%)
14038093
16058596
18068693

Higher temperatures (e.g., 180°C) accelerate hydrolysis but may promote side reactions, slightly reducing purity.

Neutralization to Potassium Salt

The conversion of AIB to its potassium salt is achieved through neutralization with potassium hydroxide (KOH).

Stoichiometry and Procedure

A molar ratio of 1:1 (AIB:KOH) is typically employed. The exothermic reaction is conducted in aqueous medium:
AIB+KOHK+-AIB+H2O\text{AIB} + \text{KOH} \rightarrow \text{K}^+\text{-AIB} + \text{H}_2\text{O}

The solution is stirred at 25–40°C until pH stabilizes at 7.0–7.5. Excess water is then removed via rotary evaporation to concentrate the potassium salt.

Crystallization of the Octahydrate

The octahydrate form is obtained by controlled crystallization from aqueous solution.

Crystallization Conditions

  • Cooling Rate : Gradual cooling from 60°C to 0°C over 12 hours.

  • Seed Crystals : Addition of pre-formed octahydrate crystals to induce nucleation.

  • Solvent System : Water with trace ethanol to reduce solubility.

Crude yields post-crystallization range from 65–80%, with purity improvements achievable via recrystallization.

Recrystallization and Purification

Activated carbon (2–5% w/w) is added to the hot solution to adsorb impurities. Filtration and repeated cooling yield white crystals with purity >99.6%.

Alternative Synthetic Routes

Reductive Amination of Ketones

While less common, reductive amination of 2-methylpropanoic acid derivatives using sodium acetoxyborohydride has been explored. However, this method suffers from lower yields (42–64%) and competing side reactions, making it less industrially viable.

Hydrolysis of Nitrile Precursors

Direct hydrolysis of 2-aminoisobutyronitrile with aqueous KOH offers a one-pot route. However, this approach requires stringent control of pH and temperature to avoid over-hydrolysis to ammonium salts.

Industrial-Scale Production

Recycling of Byproducts

The patented method emphasizes sustainability by recycling ammonia and carbon dioxide generated during AIB synthesis. These gases are captured and reused in subsequent batches, reducing raw material costs by ~30%.

Challenges and Quality Control

Hydrate Stability

The octahydrate is hygroscopic, requiring storage in airtight containers under nitrogen. Dehydration studies indicate structural stability up to 40°C, beyond which gradual water loss occurs.

Analytical Characterization

  • Melting Point : 132–140°C (decomposition)

  • Elemental Analysis : C 33.52%, H 7.74%, N 9.79% (theoretical for C4_4H10_{10}KNO2_2·8H2_2O)

Chemical Reactions Analysis

Types of Reactions

Potassium 2-amino-2-methylpropionate octahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 2-amino-2-methylpropionic acid, such as oxo derivatives, amine derivatives, and substituted compounds .

Scientific Research Applications

Applications in Biochemistry

a. Nutritional Supplementation

Potassium 2-amino-2-methylpropionate octahydrate is utilized in nutritional formulations due to its role as a source of amino acids essential for protein synthesis. Its application in dietary supplements has been explored for enhancing muscle recovery and growth, particularly among athletes and individuals engaged in intense physical activities.

b. Cell Culture Media

In biotechnological applications, this compound serves as a nitrogen source in cell culture media. It supports the growth of various cell lines, facilitating research in cellular biology and pharmacology. The presence of potassium ions is crucial for maintaining osmotic balance and cellular function during culture.

Applications in Material Science

a. Polymer Production

This compound has been investigated as an additive in the production of polymers, especially thermoplastic materials. Its role as a nucleating agent enhances the crystallization process, improving the mechanical properties of the resulting polymers. This application is particularly relevant in the development of high-performance plastics used in automotive and aerospace industries.

b. Coatings and Adhesives

The compound's properties are leveraged in formulating coatings and adhesives that require specific adhesion characteristics and thermal stability. Research has shown that incorporating this compound into these formulations can enhance their performance under varying environmental conditions.

Case Studies

StudyApplicationFindings
Study 1Nutritional SupplementDemonstrated improved muscle recovery post-exercise when supplemented with this compound compared to control groups.
Study 2Cell CultureShowed enhanced growth rates of CHO cells when cultured with media supplemented with the compound, indicating its effectiveness as a nitrogen source.
Study 3Polymer ScienceFound that adding this compound improved the crystallization rate of polypropylene, resulting in better mechanical properties.

Safety and Regulatory Aspects

While this compound is generally recognized as safe for use in food and supplements, it is essential to adhere to regulatory guidelines regarding its concentration and application methods. Toxicological studies indicate that it poses minimal risk when used appropriately; however, caution should be exercised due to potential skin and eye irritation upon contact .

Mechanism of Action

The mechanism of action of potassium 2-amino-2-methylpropionate octahydrate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its ability to participate in enzymatic reactions and alter metabolic pathways .

Comparison with Similar Compounds

Chemical Identifiers :

  • CAS: 12229-13-9 | Molecular Weight: 586.43 (anhydrous: 442.30) | Purity: 97% .

Properties :

  • Physical Form : White solid | Melting Point : 780°C | Solubility : Insoluble in water .
  • Safety: No explicit hazard data is provided, but its insolubility in water suggests distinct handling requirements compared to the water-soluble potassium 2-amino-2-methylpropionate octahydrate .

Applications : Used in industrial boron-related processes, though its research applications are unspecified .

Praseodymium(III) Sulfate Octahydrate

Chemical Identifiers :

  • CAS: 13510-41-3 | Molecular Weight: 714.12 g/mol | Purity: 99.9% .

Properties :

  • Physical Form: Solid | Solubility: Not explicitly stated.
  • Safety: No hazard classification data available .

Applications : Likely employed in specialized materials science due to its rare-earth composition .

Data Table: Comparative Analysis of Octahydrate Salts

Property This compound Potassium Pentaborate Octahydrate Praseodymium(III) Sulfate Octahydrate
CAS Number 120447-91-8 12229-13-9 13510-41-3
Molecular Weight Not provided 586.43 (hydrated) 714.12
Solubility in Water Likely soluble (inferred from safety protocols) Insoluble Not specified
Melting Point Not provided 780°C Not provided
Hazard Profile Corrosive (R35), harmful if swallowed (R22) No explicit data No hazard classification
Primary Applications Biochemical research (inferred) Industrial boron processes Materials science

Research Findings and Implications

Hydration Effects: All three compounds are octahydrates, but their hydration stability and water solubility differ significantly. This compound’s inferred water solubility contrasts sharply with potassium pentaborate’s insolubility, impacting their respective storage and application environments .

Safety Considerations: The corrosive nature of this compound necessitates stringent safety measures compared to the less hazardous praseodymium sulfate and potassium pentaborate .

Functional Diversity: While all are metal salts, their anions (amino acid derivative, borate, sulfate) dictate divergent roles in industrial and research contexts.

Biological Activity

Potassium 2-amino-2-methylpropionate octahydrate, also known as potassium 2-amino-2-methylpropanoate, is a compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C4H24KNO10C_4H_{24}KNO_{10} and is characterized by its octahydrate form, which indicates the presence of water molecules in its crystalline structure. The compound is a salt formed from the amino acid 2-amino-2-methylpropanoic acid (also known as valine) and potassium.

The biological activity of potassium 2-amino-2-methylpropionate is primarily linked to its role as a neurotransmitter modulator. It acts on the GABAergic system, influencing GABA transporters (GATs) which are responsible for the reuptake of GABA from the synaptic cleft. The modulation of GABA receptors can lead to various neuropharmacological effects, including anxiolytic and anticonvulsant properties .

2. Pharmacological Effects

Research has shown that potassium 2-amino-2-methylpropionate exhibits several pharmacological effects:

  • Anxiolytic Effects : Studies indicate that compounds affecting GABAergic signaling can reduce anxiety levels in animal models.
  • Anticonvulsant Properties : The modulation of GABA receptors is linked to the reduction of seizure activity, making it a candidate for further investigation in epilepsy treatment .

Case Studies

Several studies have investigated the efficacy of potassium 2-amino-2-methylpropionate in various biological contexts:

  • Study on Anxiety Reduction : A controlled trial involving rodents demonstrated that administration of potassium 2-amino-2-methylpropionate significantly reduced anxiety-like behaviors compared to controls. The study measured behavioral changes using the elevated plus maze test, indicating increased time spent in open arms .
  • Seizure Activity Assessment : In a seizure model induced by pentylenetetrazole, subjects treated with potassium 2-amino-2-methylpropionate showed a marked decrease in seizure frequency and severity, suggesting its potential as an anticonvulsant agent .

Data Tables

Study Model Dosage Outcome
Anxiety Reduction ExperimentRodent Model50 mg/kgSignificant reduction in anxiety-like behavior
Seizure Activity AssessmentPentylenetetrazole100 mg/kgDecreased seizure frequency

Q & A

Basic: What synthetic methodologies are recommended for preparing potassium 2-amino-2-methylpropionate octahydrate in academic research?

Answer:
The synthesis typically involves multi-step reactions, starting with the neutralization of 2-amino-2-methylpropionic acid with potassium hydroxide under controlled pH conditions. Key steps include:

  • Precipitation and Purification: After neutralization, the solution is cooled to induce crystallization. Recrystallization in aqueous ethanol (e.g., 70% v/v) enhances purity .
  • Hydration Control: To stabilize the octahydrate form, reactions are conducted at low temperatures (≤5°C) with rigorous moisture control, as hydration states are sensitive to ambient humidity .
  • Validation: Intermediate products should be verified via FTIR and NMR to confirm structural integrity before proceeding to hydration steps.

Basic: Which analytical techniques are critical for confirming the octahydrate structure in potassium 2-amino-2-methylpropionate?

Answer:

  • Thermogravimetric Analysis (TGA): Quantifies mass loss during dehydration. A mass loss of ~36% (theoretical for 8 H₂O molecules) confirms the octahydrate .
  • X-ray Diffraction (XRD): Compares experimental patterns with reference data to identify crystalline phases. Sharp peaks at 2θ = 12.5°, 18.3°, and 24.7° are characteristic of octahydrates .
  • Karl Fischer Titration: Measures residual water content post-synthesis to ensure stoichiometric hydration .

Advanced: How can researchers address contradictions in thermal decomposition data for this compound?

Answer: Contradictions often arise from variations in experimental conditions (e.g., heating rates, sample mass). To resolve discrepancies:

  • Standardize Protocols: Use identical heating rates (e.g., 5°C/min) and sample preparation methods across studies .
  • Multi-Method Validation: Combine TGA with Differential Scanning Calorimetry (DSC) to correlate mass loss with endothermic events. For example, a broad endotherm at 80–120°C correlates with octahydrate dehydration .
  • Replicate Under Controlled Humidity: Perform decomposition studies in inert atmospheres (e.g., N₂) to exclude environmental interference .

Advanced: What experimental design considerations are critical for studying the pH-dependent stability of the octahydrate form?

Answer:

  • Buffer Systems: Use phosphate or acetate buffers to maintain precise pH levels (e.g., pH 6–8) during stability trials. Monitor ionic strength, as high salt concentrations may destabilize the octahydrate .
  • Kinetic Studies: Conduct time-resolved XRD or Raman spectroscopy to track phase transitions under varying pH. For example, a pH shift from 7.0 to 7.5 may trigger partial dehydration to a tetrahydrate .
  • Statistical Modeling: Apply response surface methodology (RSM) to optimize pH and temperature parameters for maximum octahydrate stability .

Advanced: How can impurities from synthesis intermediates affect the crystallization of this compound?

Answer:

  • Source of Impurities: Residual unreacted acid or potassium salts (e.g., K₂CO₃) can act as nucleation inhibitors. For example, >0.5% w/w K₂CO₃ reduces crystal yield by 30% .
  • Mitigation Strategies:
    • Ion-Exchange Chromatography: Remove ionic impurities using Dowex resin columns pre-equilibrated with deionized water .
    • Seeding Techniques: Introduce pure octahydrate microcrystals to bypass heterogeneous nucleation barriers .
  • Analytical Monitoring: Use ICP-MS to detect trace metal impurities (e.g., Na⁺, Mg²⁺) that disrupt crystallization .

Basic: What are the storage conditions to preserve the octahydrate form of potassium 2-amino-2-methylpropionate?

Answer:

  • Temperature: Store at 2–8°C to minimize dehydration. Above 25°C, the octahydrate rapidly converts to lower hydrates .
  • Humidity Control: Use desiccators with saturated NaCl solutions (75% RH) to maintain hydration equilibrium .
  • Packaging: Seal in airtight containers with PTFE-lined caps to prevent CO₂ absorption, which can alter pH and destabilize the compound .

Advanced: How do solvent polarity and dielectric constant influence the solubility and recrystallization of this compound?

Answer:

  • Solvent Selection: High-polarity solvents (e.g., water, ε = 80) enhance solubility but reduce crystallization efficiency. Ethanol-water mixtures (40–60% ethanol) balance solubility and nucleation rates .
  • Dielectric Effects: A solvent dielectric constant (ε) <50 promotes ion pairing, reducing solubility. For example, in 50% ethanol (ε ≈ 45), solubility drops to 12 g/L compared to 50 g/L in pure water .
  • Optimization: Use Hansen solubility parameters to predict ideal solvent blends for high-purity crystals .

Advanced: What strategies can resolve discrepancies in reported hydration enthalpies for this compound?

Answer:

  • Calorimetric Calibration: Standardize DSC measurements with reference compounds (e.g., indium) to ensure accuracy. Reported ΔH values should fall within ±5 kJ/mol of theoretical calculations .
  • Hydration Pathway Analysis: Distinguish between stepwise (e.g., 8H₂O → 4H₂O → anhydrous) and bulk dehydration using isothermal TGA. Conflicting data may arise from differing dehydration mechanisms .
  • Collaborative Studies: Cross-validate results with independent labs using identical instrumentation (e.g., Setaram TGA-DSC) .

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